molecular formula C19H13NO4 B590126 2-Phenoxy-4-nitro-benzophenone CAS No. 1330277-49-0

2-Phenoxy-4-nitro-benzophenone

Cat. No.: B590126
CAS No.: 1330277-49-0
M. Wt: 319.316
InChI Key: QXRROUXILAFNBG-UHFFFAOYSA-N
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Description

2-Phenoxy-4-nitro-benzophenone is a benzophenone derivative, a scaffold of considerable interest in chemical research due to its prevalence in pharmacologically active compounds and its utility as a versatile synthetic building block . The benzophenone core is a ubiquitous structure in medicinal chemistry, found in molecules that exhibit a diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . Researchers value this class of compounds for its role as a key intermediate in synthetic organic chemistry. The structural motif is also significant in photochemistry, where related benzophenones are studied for their ability to act as photosensitizers . Specifically, benzophenone derivatives can absorb light energy and transfer it to other molecules, facilitating photochemical transformations that are useful in studying reaction mechanisms and polymer science . The presence of phenoxy and nitro substituents on the core structure makes this compound a valuable precursor for further chemical functionalization, enabling the exploration of structure-activity relationships in various applied research fields.

Properties

CAS No.

1330277-49-0

Molecular Formula

C19H13NO4

Molecular Weight

319.316

IUPAC Name

(4-nitro-2-phenoxyphenyl)-phenylmethanone

InChI

InChI=1S/C19H13NO4/c21-19(14-7-3-1-4-8-14)17-12-11-15(20(22)23)13-18(17)24-16-9-5-2-6-10-16/h1-13H

InChI Key

QXRROUXILAFNBG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])OC3=CC=CC=C3

Synonyms

[2-Phenoxy-4-nitrophenyl]phenyl-methanone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Benzophenone Derivatives

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 2-Phenoxy-4-nitro-benzophenone and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Features References
This compound 2-phenoxy, 4-nitro C₁₉H₁₃NO₄ 319.31 Electron-withdrawing nitro group enhances polarity; phenoxy group adds steric bulk.
4-Benzyloxy-2-hydroxybenzophenone 4-benzyloxy, 2-hydroxy C₂₀H₁₆O₃ 304.34 Hydroxy group increases hydrogen-bonding potential; benzyloxy enhances lipophilicity.
(4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone 4-fluoro, 4-hydroxy-3-methyl C₁₄H₁₁FO₂ 242.24 Fluorine atom improves metabolic stability; methyl group modifies steric effects.
2-Hydroxy-4-(2-phenoxyethoxy)benzophenone 2-hydroxy, 4-phenoxyethoxy C₂₁H₁₈O₄ 340.36 Ethoxy chain increases solubility in polar solvents; hydroxy group enables H-bonding.
4-(4-Biphenylyl)benzophenone 4-biphenylyl C₂₅H₁₈O 334.41 Extended conjugation enhances UV absorption; biphenyl group increases rigidity.

Key Research Findings and Trends

  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -F) enhance thermal stability and polarity, while electron-donating groups (e.g., -OPh, -OH) improve solubility and biological interactions .
  • Isotopic Labeling: Deuterated and ¹³C-labeled analogs of this compound (e.g., PA STI 072620) are critical for pharmacokinetic and metabolic studies .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-Phenoxy-4-nitro-benzophenone, and how can purity be validated?

  • Methodology : Synthesis typically involves nitration of a precursor (e.g., 2-phenoxybenzophenone) using nitric acid in a controlled acidic medium. Reflux conditions (e.g., ethanolic solutions with catalytic acetic acid) are critical to ensure regioselectivity at the 4-position . Purification via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization improves purity. Validate purity using melting point analysis (163–164°C range for analogous benzophenones) and HPLC with UV detection (λ ~254 nm) .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., nitro group deshielding aromatic protons). Compare with computed spectra using tools like PubChem’s InChIKey .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.
  • UV/Vis : Monitor λmax shifts caused by nitro group conjugation (e.g., ~300–350 nm for nitroaromatics) .

Q. What are the recommended storage conditions to preserve this compound’s stability?

  • Methodology : Store in sealed amber glass containers under inert gas (N2) to prevent photodegradation and hydrolysis. Maintain temperatures ≤4°C in a dry environment, as nitro groups are sensitive to moisture and heat . Regularly test stability via TLC or HPLC to detect degradation products (e.g., nitro reduction to amines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for nitro-substituted benzophenone derivatives?

  • Methodology : Discrepancies in NMR/IR data may arise from tautomerism or impurity interference. Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. Computational modeling (DFT calculations) can predict vibrational frequencies and chemical shifts for comparison . For mass spectrometry conflicts, employ tandem MS (MS/MS) to differentiate isobaric fragments .

Q. What strategies optimize the regioselectivity of nitration in benzophenone derivatives?

  • Methodology :

  • Directed Nitration : Introduce electron-donating groups (e.g., phenoxy) ortho/para to the target site to direct nitration .
  • Solvent Effects : Use polar aprotic solvents (e.g., CH3CN) to enhance electrophilic nitronium ion (NO2⁺) activity.
  • Catalysis : Lewis acids (e.g., FeCl3) can improve yield and selectivity. Monitor reaction progression via in-situ IR to detect NO2 stretching (~1520 cm⁻¹) .

Q. How can the electronic effects of the nitro group on benzophenone reactivity be systematically studied?

  • Methodology :

  • Electrochemical Analysis : Cyclic voltammetry to measure reduction potentials of the nitro group (e.g., in DMF with TBAP electrolyte). Compare with computational HOMO/LUMO energies .
  • Substituent Variation : Synthesize analogs (e.g., 4-CN, 4-SO3H) and correlate Hammett σ values with reaction rates (e.g., SNAr substitutions) .

Q. What advanced techniques identify photodegradation pathways of this compound?

  • Methodology :

  • LC-HRMS : Track degradation products (e.g., nitroso or hydroxylamine intermediates) under UV irradiation (λ = 365 nm).
  • EPR Spectroscopy : Detect free radicals generated during photolysis using spin-trapping agents (e.g., DMPO) .
  • Computational Modeling : Simulate UV absorption spectra (TD-DFT) to predict degradation susceptibility .

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